Robinetinidol

Vue d'ensemble

Description

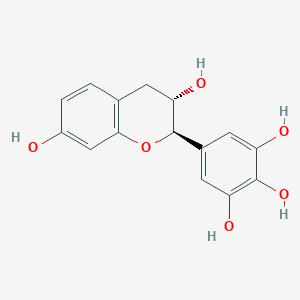

Robinetinidol is a flavanol, a type of flavonoid, characterized by its pentahydroxyflavan structure. It is a naturally occurring compound found in various plants, including the bark of Acacia mearnsii. This compound exhibits significant biological activities, making it a compound of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Robinetinidol can be synthesized through several methods, including the oxidative coupling of catechins. The reaction typically involves the use of oxidizing agents such as ferric chloride or silver oxide under controlled conditions to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly the bark of Acacia mearnsii. The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Robinetinidol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in many biological processes.

Reduction: It can be reduced to form dihydroflavanols.

Substitution: Hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Ferric chloride, silver oxide.

Reducing Agents: Sodium borohydride, hydrogen gas.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Dihydroflavanols.

Substitution Products: Alkylated or acylated this compound derivatives.

Applications De Recherche Scientifique

Cholesterol Synthesis Inhibition

Robinetinidol has been shown to significantly inhibit cholesterol synthesis, making it a compound of interest in cardiovascular health. A study demonstrated that this compound (specifically this compound-(4β,2')-tetrahydroxy-flavone) reduced serum total cholesterol and low-density lipoprotein (LDL) cholesterol levels in rats by 25.9% and 50.8%, respectively, after treatment with 120 mg/kg for six weeks . This effect is attributed to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, suggesting its potential as an anti-atherogenic agent .

Data Table: Effects of this compound on Cholesterol Levels

| Parameter | Control Group (mg/dl) | This compound Treatment (mg/dl) | Percentage Change (%) |

|---|---|---|---|

| Total Cholesterol | 140.05 ± 6.77 | 104.06 ± 5.00 | -25.9 |

| LDL Cholesterol | 79.93 ± 6.59 | 38.72 ± 4.11 | -50.8 |

Anti-Obesity Effects

Research has indicated that this compound exhibits anti-obesity effects in animal models. In studies involving obese mice, this compound administration resulted in significant weight loss and improvements in metabolic parameters . These findings highlight the compound's potential as a therapeutic agent for obesity management.

Antioxidant Properties

This compound's antioxidant properties are another area of interest. It has been shown to protect cells from oxidative stress, which is implicated in various diseases including neurodegenerative disorders . For instance, extracts containing this compound have demonstrated protective effects against acrolein-induced toxicity in human neuroblastoma cells, suggesting its potential role in neuroprotection .

Potential Applications in Diabetes Management

This compound may also play a role in diabetes management due to its effects on glucose metabolism and insulin sensitivity. Studies have explored its anti-diabetic properties, particularly in the context of obesity-related diabetes models . Its ability to modulate metabolic pathways could provide a basis for developing new therapeutic strategies for managing type 2 diabetes.

Case Studies and Research Insights

Numerous studies have documented the effects of this compound across various applications:

- Cholesterol Synthesis : A study highlighted that this compound significantly decreased cholesterol synthesis rates by up to 72% when assessed through radiolabeled acetate incorporation methods .

- Neuroprotection : Research indicated that this compound-rich extracts could reverse oxidative damage in neuronal cells, showcasing its potential for treating neurodegenerative diseases .

- Anti-Obesity : In a controlled study with KKAy mice (a model for obesity and diabetes), this compound showed promising results in reducing body weight and improving metabolic health markers .

Mécanisme D'action

Robinetinidol exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Enzyme Inhibition: Inhibits enzymes such as α-amylase and lipase, which are involved in carbohydrate and lipid metabolism.

Signal Transduction: Modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anti-cancer effects.

Comparaison Avec Des Composés Similaires

Robinetinidol is unique among flavanols due to its specific hydroxylation pattern. Similar compounds include:

Catechin: Lacks the extensive hydroxylation seen in this compound.

Epicatechin: Similar structure but differs in the stereochemistry of the hydroxyl groups.

Gallocatechin: Contains additional hydroxyl groups compared to catechin but still differs from this compound in its overall structure.

This compound’s unique structure contributes to its distinct biological activities and potential therapeutic applications .

Activité Biologique

Robinetinidol, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the context of metabolic health and neuroprotection. This article synthesizes findings from various studies to elucidate the biological effects of this compound, focusing on its impact on cholesterol synthesis, anti-diabetic properties, and neuroprotective mechanisms.

Chemical Structure and Properties

This compound is classified as a flavonoid, specifically a type of oligomeric condensed polyphenol. Its chemical structure is characterized by multiple hydroxyl groups that contribute to its antioxidant properties. The compound is often studied in the context of its derivatives, such as this compound-(4β,2')-tetrahydroxy-flavone (RBF), which exhibit significant biological activities.

Cholesterol Synthesis Inhibition

Recent research has demonstrated that this compound plays a crucial role in inhibiting cholesterol synthesis. A study conducted on hypercholesterolemic rats showed that RBF significantly reduced serum total cholesterol and low-density lipoprotein (LDL) cholesterol levels by 25.9% and 50.8%, respectively (P<0.001) . Furthermore, RBF was found to decrease cholesterol synthesis by 72% when assessed through radiolabeled acetate incorporation into cholesterol, indicating its potential as an anti-atherogenic agent.

The mechanism underlying the inhibition of cholesterol synthesis involves the suppression of HMG-CoA reductase activity, a key enzyme in the cholesterol biosynthetic pathway. RBF demonstrated dose-dependent inhibition of HMG-CoA reductase, with a concentration required for 50% inhibition estimated at approximately 3 mM. Additionally, RBF treatment resulted in increased phosphorylation of HMG-CoA reductase, suggesting a complex regulatory mechanism involving AMP-activated protein kinase (AMPK) .

Anti-Diabetic Effects

This compound has also been investigated for its anti-diabetic properties. In clinical studies involving subjects with impaired glucose tolerance, those receiving an extract containing this compound exhibited significantly lower postprandial blood glucose levels compared to placebo groups. The incremental area under the curve (IAUC) for blood glucose concentrations was markedly reduced in the this compound group during the first hour after rice consumption . This effect is attributed to this compound's ability to inhibit glucose absorption in the small intestine and reduce digestive enzyme activity.

Neuroprotective Properties

Research has highlighted the neuroprotective potential of this compound against oxidative stress-related damage. A study focused on human neuroblastoma SH-SY5Y cells exposed to acrolein—a neurotoxic compound—demonstrated that this compound-(4β→8)-epigallocatechin 3-O-gallate (REO) effectively protected neurons by attenuating oxidative stress markers and preventing mitochondrial dysfunction . The protective mechanisms include:

- Reduction of Reactive Oxygen Species (ROS) : REO mitigated ROS production, which is critical in preventing cellular damage.

- Inhibition of NADPH Oxidase Activity : This enzyme contributes to oxidative stress; thus, its inhibition is beneficial for neuronal health.

- Preservation of Mitochondrial Function : REO prevented mitochondrial membrane potential collapse and caspase activation, indicating its role in maintaining cellular integrity under stress conditions.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

5-[(2R,3S)-3,7-dihydroxy-3,4-dihydro-2H-chromen-2-yl]benzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8/h1-2,4-6,12,15-20H,3H2/t12-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPPKSLKMRADRM-SWLSCSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-56-3 | |

| Record name | Robinetinidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetinidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROBINETINIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6RV56M8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.